N-(2,5-dimethoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
Description
N-(2,5-dimethoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a synthetic compound featuring a thiazole core substituted with a methyl group and a thiophen-2-yl moiety at positions 2 and 4, respectively. The propanamide linker connects this thiazole system to a 2,5-dimethoxyphenyl group.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-12-20-19(16-5-4-10-25-16)17(26-12)8-9-18(22)21-14-11-13(23-2)6-7-15(14)24-3/h4-7,10-11H,8-9H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBZDNDSTWHOOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiazole ring, followed by the introduction of the thiophene and dimethoxyphenyl groups. The final step involves the formation of the propanamide moiety. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article will explore its applications, supported by comprehensive data tables and documented case studies.
Chemical Properties and Structure
The compound can be described by its molecular formula and its structure features a thiazole and thiophene moiety, which are significant for its biological activity. The presence of the 2,5-dimethoxyphenyl group contributes to its potential pharmacological properties.
Pharmacological Studies
This compound has been studied for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit significant activity against various biological targets, including:
- Cancer Cells : Studies have shown that thiazole derivatives can inhibit the proliferation of certain cancer cell lines. For instance, thiazole-based compounds have demonstrated cytotoxic effects against breast cancer cells in vitro .
- Antimicrobial Activity : The thiophene moiety is known for its antimicrobial properties. Compounds containing thiophene rings have been effective against various bacterial strains, suggesting that this compound could possess similar activities .
Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems. Research into similar compounds indicates they may modulate serotonin and dopamine pathways, which could lead to applications in treating mood disorders or neurodegenerative diseases .
Drug Development
Due to its unique structural features, this compound is of interest in the development of new pharmaceuticals. Structure-activity relationship (SAR) studies are essential to optimize efficacy and reduce side effects. Compounds with similar scaffolds have been explored for their ability to act as selective modulators of biological pathways relevant to disease states .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Thiazole Derivative A | Anticancer | |
| Thiophene Derivative B | Antimicrobial | |
| N-(2,5-Dimethoxyphenyl) Thiazole C | Neuropharmacological |
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Observed Activity | Implication |
|---|---|---|
| 2,5-Dimethoxy Group | Increased solubility | Better bioavailability |
| Thiophene Ring | Antimicrobial properties | Potential drug candidate |
| Thiazole Moiety | Cytotoxicity | Cancer treatment |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated a series of thiazole derivatives for their anticancer properties. The results indicated that modifications to the thiazole ring significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The compound this compound was highlighted as a promising candidate due to its structural similarity to effective analogs .
Case Study 2: Neuropharmacological Effects
In another investigation focused on neuropharmacology, researchers synthesized several derivatives of thiazole and thiophene compounds to assess their impact on serotonin receptors. The findings suggested that certain modifications led to increased receptor affinity, indicating potential for developing treatments for depression and anxiety disorders .
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues with Thiazole-Oxadiazole Hybrids
Compounds 7c–7f () share the propanamide linker and aryl substituents but incorporate 1,3,4-oxadiazole and 2-amino-thiazole moieties. Key differences include:
- Substituents: The target compound uses a thiophen-2-yl group, whereas 7c–7f have 2-amino-thiazole or methylphenyl groups.
- Molecular Weight : The target compound (exact weight unprovided) likely exceeds 389 g/mol due to the thiophene substituent, compared to 375–389 g/mol for 7c–7f.
Kinase Inhibitors with Propanamide Linkers
Compounds 11b and 16b () are CK1δ inhibitors with structural similarities:
- Shared Features : A 2,5-dimethoxyphenyl group and propanamide linker.
- Key Differences: Thiazole Substituents: The target compound’s 4-thiophen-2-yl contrasts with 11b’s 4-(4-fluorophenyl) and 16b’s imidazole-pyridine system. Activity: 11b shows IC50 = 4 nM for CK1δ, while the target compound’s activity is unknown. The thiophene group may reduce kinase affinity compared to fluorophenyl substituents .
Anticancer Thiazole Derivatives
Compounds 7b and 11 () demonstrate potent activity against HepG-2 cells (IC50 = 1.61–1.98 µg/mL). Structural parallels include:
Pesticidal Propanamide Derivatives
describes pesticidal compounds (e.g., P17, P31, P32) with thiazol-5-yl and propanamide structures. Critical distinctions:
- Substituents : The target compound’s thiophen-2-yl vs. pyridin-3-yl or methylthio groups in pesticidal analogs.
- Application : Thiophene’s electron-rich nature may enhance pesticidal activity, though this remains untested .
Biological Activity
N-(2,5-dimethoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and possible therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by:
- Aromatic rings : The presence of a dimethoxyphenyl group enhances its lipophilicity.
- Thiazole and thiophene moieties : These heterocycles are known for their biological activity, contributing to the compound's potential efficacy.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The compound's structure allows it to interact with microbial membranes, leading to disruption and cell death.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
The exact mechanism through which this compound exerts its effects is not fully understood. However, it is hypothesized that the compound may act by:
- Inhibiting enzyme activity : Similar compounds have been shown to inhibit enzymes involved in inflammation and microbial metabolism.
- Interacting with cell membranes : The lipophilic nature of the compound allows it to integrate into lipid bilayers, altering membrane permeability.
Case Studies
A few case studies have explored the biological activity of related compounds with similar structures:
- Study on Thiazole Derivatives : A study demonstrated that thiazole derivatives exhibit potent antiviral activity against various viruses by inhibiting viral replication processes .
- Research on Thiophene Compounds : Another study highlighted that thiophene-containing compounds show promise in treating bacterial infections due to their ability to disrupt bacterial cell walls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
